molecular formula C17H14O2 B3425168 2,7-Diacetylfluorene CAS No. 39665-89-9

2,7-Diacetylfluorene

Cat. No.: B3425168
CAS No.: 39665-89-9
M. Wt: 250.29 g/mol
InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
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Description

2,7-Diacetylfluorene is an organic compound with the molecular formula C₁₇H₁₄O₂. It is a derivative of fluorene, where acetyl groups are attached to the 2nd and 7th positions of the fluorene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Diacetylfluorene can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of fluorene with acetic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a solvent such as carbon disulfide under reflux conditions. The crude product is then purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diacetylfluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives.

    Reduction: The acetyl groups can be reduced to form corresponding alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2,7-Diacetylfluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diacetylfluorene in organic synthesis involves its ability to undergo various chemical reactions, forming new bonds with other molecules. The acetyl groups provide reactive sites for further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Acetylfluorene: Similar structure but with only one acetyl group.

    Fluorenone: An oxidized derivative of fluorene.

    Fluorene-2,7-diol: A reduced form of 2,7-Diacetylfluorene.

Uniqueness: this compound is unique due to the presence of two acetyl groups, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to its mono-acetylated or oxidized counterparts .

Properties

IUPAC Name

1-(7-acetyl-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYGERFWHUZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914661
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-27-3, 39665-89-9
Record name 961-27-3
Source DTP/NCI
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Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39665-89-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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